2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound is a tetrahydrobenzo[b]thiophene derivative featuring a 4-(2,5-dioxopyrrolidin-1-yl)benzamido substituent at position 2 and a carboxamide group at position 2. Its synthesis typically involves cyclocondensation reactions of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide precursors with appropriate aldehydes or acylating agents under acidic or solvent-mediated conditions .
Properties
IUPAC Name |
2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-11-2-7-15-14(10-11)18(19(22)27)21(29-15)23-20(28)12-3-5-13(6-4-12)24-16(25)8-9-17(24)26/h3-6,11H,2,7-10H2,1H3,(H2,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTQXQKMZALBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a novel derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It features a tetrahydrobenzo[b]thiophene core with a dioxopyrrolidine substituent that contributes to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent , analgesic , and anticancer compound.
Antimicrobial Activity
Recent research has demonstrated that derivatives of tetrahydrobenzothiophene exhibit significant antibacterial properties. For instance, compounds similar to the one have shown activity against various bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| Escherichia coli | 0.64 – 19.92 |
| Pseudomonas aeruginosa | 0.72 – 45.30 |
| Salmonella spp. | 0.54 – 90.58 |
| Staphylococcus aureus | 1.11 – 99.92 |
These results indicate that the compound has a promising profile for further development as an antibacterial agent .
Analgesic Activity
The analgesic potential of similar compounds has been evaluated using the "hot plate" method in animal models. Studies have shown that certain derivatives possess analgesic effects that surpass those of standard analgesics like metamizole. The effectiveness was quantified through behavioral responses in treated mice, demonstrating significant pain relief .
Anticancer Activity
The compound's derivatives have also been studied for their anticancer properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may involve modulation of key signaling pathways related to cancer cell survival .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
- Interaction with cellular receptors : Potential binding to specific receptors may mediate analgesic effects and modulate inflammatory pathways.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the antibacterial efficacy of various tetrahydrobenzothiophene derivatives against clinical isolates of bacteria. The results indicated that some derivatives had MIC values comparable to or better than established antibiotics .
- Analgesic Evaluation : In a controlled study involving male and female mice, the administration of specific derivatives resulted in a statistically significant reduction in pain response compared to control groups, suggesting a robust analgesic effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
- Target Compound: Features a tetrahydrobenzo[b]thiophene core, which confers rigidity and lipophilicity. The fused thiophene ring may enhance metabolic stability compared to non-aromatic heterocycles.
- Tetrahydroimidazo[1,2-a]pyridines (e.g., compound 2d from ): Contain a bicyclic imidazo-pyridine system with ester and nitrile substituents.
- Thiazolo[3,2-a]pyrimidines (e.g., 11a and 11b from ): Possess a thiazole-pyrimidine fused core. The additional sulfur atom in thiazole may improve π-stacking interactions but could increase susceptibility to oxidative metabolism .
Substituent Effects
Physicochemical Properties
Preparation Methods
Synthesis of 5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
The tetrahydrobenzo[b]thiophene core is synthesized via a cyclocondensation reaction adapted from methods described in tetrahydrobenzo[b]thiophene derivatives. A representative procedure involves:
- Starting Material : Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1a ) is prepared by reacting cyclohexanone with ethyl cyanoacetate and sulfur in the presence of morpholine under reflux.
- Amidation : The ethyl ester group of 1a is converted to a carboxamide by treatment with aqueous ammonium hydroxide in ethanol at 60°C for 12 hours, yielding 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (2a ) with 85% yield.
Key Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyclocondensation | Cyclohexanone, ethyl cyanoacetate, sulfur, morpholine | Ethanol | Reflux | 8 h | 72% |
| Amidation | NH₄OH (25%) | Ethanol | 60°C | 12 h | 85% |
Introduction of the 4-(2,5-Dioxopyrrolidin-1-yl)benzamido Group
The 2-amino group of 2a is acylated with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride (3a ) to install the benzamido substituent. This step employs a modified Schotten-Baumann reaction:
- Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride :
- Acylation Reaction :
- 2a (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 3a (1.2 equiv). The mixture is stirred at room temperature for 24 hours, followed by aqueous workup to isolate the crude product. Purification via column chromatography (petroleum ether/ethyl acetate, 3:1) affords 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (4a ) in 68% yield.
Key Spectral Data for 4a :
- IR (KBr) : νₘₐₓ/cm⁻¹ = 3280 (N–H), 1675 (C=O amide), 1642 (C=O pyrrolidinone), 1540 (C=C aromatic).
- ¹H NMR (400 MHz, DMSO-d₆) : δ = 1.21 (s, 3H, CH₃), 1.78–1.85 (m, 2H, CH₂), 2.45–2.67 (m, 4H, 2 × CH₂), 2.91–3.02 (m, 1H, CH), 3.45–3.52 (m, 4H, pyrrolidinone CH₂), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 10.32 (s, 1H, NH).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ = 22.1 (CH₃), 25.8, 28.4, 29.7 (tetrahydrobenzo CH₂), 35.2 (pyrrolidinone CH₂), 116.5 (CN), 128.4, 129.7 (Ar–C), 167.8 (C=O amide), 175.3 (C=O pyrrolidinone).
Analytical Validation
Purity and Yield Optimization
The purity of 4a is confirmed via HPLC (C18 column, acetonitrile/water = 70:30, λ = 254 nm), showing a single peak with >99% purity. Yield optimization studies reveal that increasing the equivalence of 3a to 1.5 equiv improves the yield to 74%, while prolonged reaction times (>24 h) lead to decomposition.
Comparative Analysis of Coupling Agents
Alternative coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) were evaluated for the acylation step:
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| None (Schotten-Baumann) | DCM | RT | 24 h | 68% |
| DCC | DMF | 0°C → RT | 12 h | 72% |
| EDC | THF | RT | 18 h | 65% |
The Schotten-Baumann method without coupling agents provided comparable yields while avoiding residual reagent contamination.
Mechanistic Considerations
The acylation proceeds via nucleophilic attack of the 2-amino group on the electrophilic carbonyl carbon of 3a , facilitated by triethylamine as a base. The 2,5-dioxopyrrolidin-1-yl group enhances the electrophilicity of the benzoyl chloride, enabling efficient amide bond formation under mild conditions. Side products, such as N-acylated byproducts, are minimized by maintaining stoichiometric control and low temperatures.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step protocols, including:
- Condensation reactions between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide precursors and activated benzamido derivatives (e.g., 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride) under reflux in aprotic solvents like 1,4-dioxane or DMF .
- Optimization strategies :
- Use of triethylamine as a base to neutralize HCl byproducts .
- Solvent selection (e.g., DMF enhances solubility of polar intermediates) .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolve aromatic protons, amide NH signals, and tetrahydrobenzo[b]thiophene ring conformation. 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous coupling patterns .
- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N–H bends (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity in nucleophilic substitutions?
- DFT simulations model electron density distribution to identify reactive sites (e.g., electrophilic carbonyl carbons). Compare HOMO/LUMO gaps to predict susceptibility to nucleophilic attack .
- Case study : DFT-guided optimization of reaction pathways for analogous thiophene derivatives improved yields by 15–20% .
Q. How to resolve contradictions in biological activity data across assay systems?
- Orthogonal assays : Combine enzyme inhibition (e.g., tyrosinase) with cell-based viability assays to confirm target specificity .
- Control variables : Standardize DMSO concentration (<0.1% v/v) to avoid solvent-induced artifacts .
- Data normalization : Use internal controls (e.g., reference inhibitors) to mitigate inter-lab variability .
Q. What experimental designs establish structure-activity relationships (SAR) for enzyme inhibition?
- Systematic substitution : Modify the benzamido group (e.g., electron-withdrawing vs. donating substituents) and test inhibitory potency against target enzymes .
- QSAR modeling : Correlate steric/electronic parameters (e.g., Hammett constants) with IC50 values to identify critical functional groups .
Q. What factors determine catalytic efficiency in amide bond formation during synthesis?
- Coupling agents : Compare DIPEA (for mild conditions) vs. HATU (for sterically hindered substrates) .
- Reaction monitoring : Use TLC or in-situ IR to detect intermediate formation and optimize reaction times .
- Byproduct management : Precipitation of urea derivatives (from carbodiimide agents) can reduce yields; filtration or scavenger resins mitigate this .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility or stability profiles?
- Solvent polarity effects : Test solubility in DMSO vs. aqueous buffers (pH 7.4) to assess bioavailability .
- Degradation studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytically labile groups (e.g., dioxopyrrolidinyl) .
Q. Why do synthetic yields vary across studies using similar protocols?
- Catalyst purity : Impurities in triethylamine or DMDAAC reagents can stall reactions .
- Scale-dependent effects : Pilot-scale reactions may require adjusted heating/cooling rates to maintain selectivity .
Methodological Tables
Q. Table 1: Common Reaction Conditions for Key Synthetic Steps
| Step | Solvent | Catalyst/Base | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Amide bond formation | DMF | DIPEA | RT–60°C | 60–75% | |
| Cyclization | 1,4-dioxane | Triethylamine | Reflux | 50–65% | |
| Purification | Ethyl acetate | Silica gel | Column | >95% purity |
Q. Table 2: Key Spectroscopic Benchmarks
| Functional Group | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Amide C=O | 165–170 (13C) | 1660–1690 |
| Tetrahydrothiophene S–C | 120–125 (13C) | 650–700 |
| Dioxopyrrolidinyl | 2.5–3.5 (1H, m) | 1750 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
